molecular formula C26H44O B1200977 A-Nor-5alpha-cholestan-2-one CAS No. 2310-36-3

A-Nor-5alpha-cholestan-2-one

Cat. No. B1200977
CAS RN: 2310-36-3
M. Wt: 372.6 g/mol
InChI Key: YPDLLJYJSWXQMO-QIIFCYCGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A-Nor-5alpha-cholestan-2-one is an androstanoid.

Scientific Research Applications

Synthesis and Reactivity

  • A-Nor-5alpha-cholestan-2-one has been explored for the synthesis of various derivatives with potential applications. Elmegeed et al. (2005) synthesized thiazolyl and thieno cholestane derivatives from 5alpha-cholestan-3-one, showing potential anti-inflammatory activity (Elmegeed, Wardakhan, & Baiuomy, 2005).
  • Morzycki and Obidzińska (1991) studied the reaction of A-Nor-5alpha-cholestan-2-one with benzeneseleninic anhydride, leading to various products like diketones and lactones, which could be significant in pharmaceutical chemistry (Morzycki & Obidzińska, 1991).

Biological and Medicinal Research

  • Martin et al. (2009) described the synthesis of several A-Nor-5alpha-cholestan-3beta-ol derivatives and investigated their hormonal activity in Caenorhabditis elegans, providing insights into cholesterol metabolism in worms (Martin et al., 2009).
  • Zhao, Wang, and Han (2007) synthesized cholestane-3,5,6-triol stereoisomers from 4,5-epoxycholestane-3,6-diols, which are valuable in studying the biological functions of oxysterols (Zhao, Wang, & Han, 2007).
  • Guarna et al. (1997) explored 19-nor-10-azasteroids, derivatives of 5alpha-cholestane, for their inhibitory activity against human steroid 5alpha-reductases, indicating potential for treating endocrine diseases (Guarna et al., 1997).

Chemistry and Physicochemical Studies

  • Heckendorn and Tamm (1968) conducted a detailed study on the formation of oxetanes from A-nor-steroids like 2-alpha, 5-oxido-A-nor-5-alpha-cholestane, which are significant in the study of steroid chemistry (Heckendorn & Tamm, 1968).
  • Sharma and Lal (2007) investigated the reaction of 5alpha-cholestan-6-one semicarbazone to form 5alpha-cholestan-6-spiro-1',2',4'-triazolidine-3'-one, contributing to the understanding of the reaction mechanisms in steroid chemistry (Sharma & Lal, 2007).

properties

CAS RN

2310-36-3

Product Name

A-Nor-5alpha-cholestan-2-one

Molecular Formula

C26H44O

Molecular Weight

372.6 g/mol

IUPAC Name

(3aS,3bS,5aR,6R,8aS,8bR,10aS)-3a,5a-dimethyl-6-[(2R)-6-methylheptan-2-yl]-3,3b,4,5,6,7,8,8a,8b,9,10,10a-dodecahydro-1H-indeno[5,4-e]inden-2-one

InChI

InChI=1S/C26H44O/c1-17(2)7-6-8-18(3)22-11-12-23-21-10-9-19-15-20(27)16-26(19,5)24(21)13-14-25(22,23)4/h17-19,21-24H,6-16H2,1-5H3/t18-,19+,21+,22-,23+,24+,25-,26+/m1/s1

InChI Key

YPDLLJYJSWXQMO-QIIFCYCGSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC(=O)C4)C)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC(=O)C4)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC(=O)C4)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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